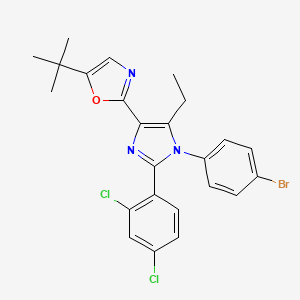
Imidazole derivative 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole derivative 2 is a nitrogen-containing aromatic heterocyclic compound. Imidazole and its derivatives are known for their versatility and have garnered significant attention in research and industrial chemistry due to their wide range of biological and pharmacological activities. These compounds play a pivotal role in the synthesis of biologically active molecules, including anticancer, anti-inflammatory, antimicrobial, and antiviral drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Imidazole derivative 2 can be synthesized through various methods, including condensation, ring cyclization, and oxidation conversion. One common method involves the cyclo-condensation of 1,2-diketones, ammonium acetate, and aldehydes using different catalysts under green or solvent-based conditions . Another method involves the cyclization of amido-nitriles under mild conditions with nickel catalysis .
Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-component reactions to optimize synthetic efficiency. Techniques such as microreactor technology and ionic liquid-promoted synthesis are used to achieve high yields and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions: Imidazole derivative 2 undergoes various chemical reactions, including:
Oxidation: Conversion of ketones to keto-aldehydes, followed by condensation with aminobenzylalcohol.
Reduction: Reduction of imidazole derivatives to form disubstituted imidazoles.
Substitution: Substitution reactions involving arylhalides and other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as tosylamine and catalysts like rhodium are used.
Reduction: Nickel-catalyzed addition to nitriles, followed by proto-demetallation and dehydrative cyclization.
Substitution: Various catalysts and mild reaction conditions are employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions include disubstituted and trisubstituted imidazoles, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Imidazole derivative 2 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of imidazole derivative 2 involves the inhibition of specific enzymes and biochemical pathways. For example, imidazole derivatives inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, by targeting the enzyme cytochrome P450 14α-demethylase . This inhibition disrupts cell membrane integrity, leading to osmotic disruption or growth inhibition of the fungal cell .
Comparison with Similar Compounds
Imidazole derivative 2 can be compared with other similar compounds, such as benzimidazole and triazole derivatives. While all these compounds share a common heterocyclic structure, imidazole derivatives are unique due to their broader range of biological activities and applications . Similar compounds include:
Benzimidazole: Known for its use in antiparasitic and antifungal drugs.
Triazole: Widely used in antifungal medications and as a building block in organic synthesis.
This compound stands out due to its versatility and effectiveness in various scientific and industrial applications.
Properties
Molecular Formula |
C24H22BrCl2N3O |
|---|---|
Molecular Weight |
519.3 g/mol |
IUPAC Name |
2-[1-(4-bromophenyl)-2-(2,4-dichlorophenyl)-5-ethylimidazol-4-yl]-5-tert-butyl-1,3-oxazole |
InChI |
InChI=1S/C24H22BrCl2N3O/c1-5-19-21(23-28-13-20(31-23)24(2,3)4)29-22(17-11-8-15(26)12-18(17)27)30(19)16-9-6-14(25)7-10-16/h6-13H,5H2,1-4H3 |
InChI Key |
PLHFPYNOQHOWQO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N1C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)Cl)Cl)C4=NC=C(O4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-3-[2-[6-hydroxy-5,8a-dimethyl-2-methylidene-6-(trifluoromethyl)-3,4,4a,5,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]oxolan-2-one](/img/structure/B10833440.png)
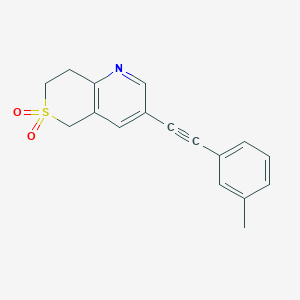

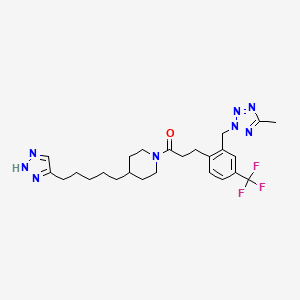
![3-[[6-[3-Methyl-1-[[5-methyl-6-[4-(trifluoromethyl)phenyl]pyridin-3-yl]amino]butyl]pyridine-3-carbonyl]amino]propanoic acid](/img/structure/B10833454.png)
![3-[[1-(2,6-Difluoroanilino)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B10833455.png)
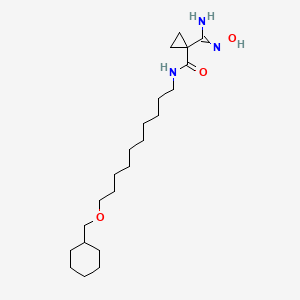
![2-(4-Nitrophenyl)-6-phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B10833459.png)

![Imidazo[1,5-a]pyridine derivative 2](/img/structure/B10833476.png)
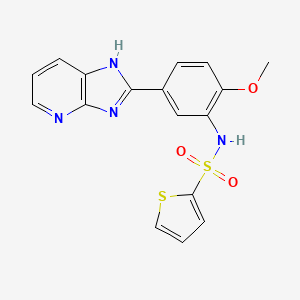
![Imidazo[1,2-b]pyridazine derivative 2](/img/structure/B10833492.png)
![(S)-N-(6-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B10833496.png)

